molecular formula C8H5ClF3NO2 B1398620 5-Chloro-2-(trifluoromethoxy)benzamide CAS No. 1092461-18-1

5-Chloro-2-(trifluoromethoxy)benzamide

Cat. No. B1398620
M. Wt: 239.58 g/mol
InChI Key: NRAWYPLVPCUXOA-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H5ClF3NO2 . It has an average mass of 239.579 Da and a mono-isotopic mass of 238.996094 Da . It is available in solid form .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(trifluoromethoxy)benzamide is 1S/C8H5ClF3NO2/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Chloro-2-(trifluoromethoxy)benzamide is a solid at ambient temperature . It has a molecular weight of 239.58 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases or literature.

Scientific Research Applications

Biological Activity Spectrum

5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, a related compound, have been analyzed for biological activities against various strains of mycobacterial, bacterial, and fungal species. Additionally, these compounds were evaluated for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. This study suggests potential applications of such compounds in addressing microbial infections and in research related to photosynthesis (Imramovský et al., 2011).

Antiarrhythmic Properties

Another study focused on benzamides with 2,2,2-trifluoroethoxy ring substituents, which includes structures similar to 5-Chloro-2-(trifluoromethoxy)benzamide. These compounds have been shown to possess oral antiarrhythmic activity in mice, indicating their potential use in developing treatments for heart rhythm disorders (Banitt et al., 1977).

Antitubercular Applications

Research into the structural characterization of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, has been conducted. These studies are crucial in the development of new antituberculosis drug candidates, underlining the potential of such compounds in the treatment of tuberculosis (Richter et al., 2021).

Insecticidal Activity

Compounds like 5-Chloro-2-(trifluoromethoxy)benzamide have shown promising activity against mosquitoes. Studies involving similar compounds, such as SIR-8514, highlight their potential in controlling mosquito populations, which could have significant implications for managing diseases like malaria and dengue (Schaefer et al., 1978).

Anticancer Potential

5-Chloro-N-{2-[2-(4-chloro-phenyl)-3-methyl-butoxy]-5-trifluoromethyl-phenyl}-2-hydroxy-benzamide (CTFB), a similar compound, has demonstrated significant antitumor activity in head and neck cancer cell lines. This suggests that 5-Chloro-2-(trifluoromethoxy)benzamide derivatives might possess valuable properties for cancer research and treatment (Skvortsov et al., 2007).

Safety And Hazards

According to the safety data sheet, 5-Chloro-2-(trifluoromethoxy)benzamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name

5-chloro-2-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAWYPLVPCUXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281717
Record name 5-Chloro-2-(trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(trifluoromethoxy)benzamide

CAS RN

1092461-18-1
Record name 5-Chloro-2-(trifluoromethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092461-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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